molecular formula C16H13BrO B1266867 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 51477-10-2

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B1266867
CAS No.: 51477-10-2
M. Wt: 301.18 g/mol
InChI Key: YSOQBFSBVMUAOS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Bromo-4'-methylbiphenyl, is an organic compound with a molecular formula of C14H11Br. It is a colorless solid that is insoluble in water and has a melting point of 190-192°C. It is mainly used in organic synthesis and as a reagent in organic synthesis.

Scientific Research Applications

Crystal Structure and Molecular Packing

  • Crystal Structure Analysis : The molecular structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and its derivatives has been extensively studied in crystallography. These studies reveal detailed information about the planarity of the molecule and its dihedral angles, contributing to our understanding of its crystalline properties and molecular interactions (Suwunwong et al., 2009).

Nonlinear Optical Properties

  • Nonlinear Optical (NLO) Applications : Several studies have focused on the nonlinear optical properties of this compound and related compounds. These properties are crucial for potential applications in photonics and optoelectronics, where materials with strong nonlinear responses are sought after for devices like optical switches and modulators (D’silva et al., 2012).

Antioxidant Activity

  • Potential Antioxidant Agent : Research has been conducted on the antioxidant activity of chalcone derivatives, including this compound. These studies assess the potential of these compounds as antioxidants, which could have implications in fields like pharmacology and food science (Brahmana et al., 2021).

Structural and Spectral Properties

  • Theoretical Studies on Structural Properties : Quantum chemical investigations have been employed to explore the structural and spectral properties of this compound. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding its chemical behavior and potential applications (Thanigaimani et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Research on the synthesis and characterization of this compound and related compounds is crucial for their practical application. These studies cover methods of synthesis, structural characterization using various spectroscopic techniques, and theoretical studies to predict properties (Bhumannavar, 2021).

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQBFSBVMUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292532
Record name 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51477-10-2
Record name 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the spatial arrangement of the benzene rings in 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

A1: The two benzene rings in the molecule are rotated in opposite directions relative to the central C-C=C-C portion. This means they are not in the same plane [].

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The crystal structure reveals that molecules form pairs through C-H...pi interactions. Additionally, molecular chains are formed along the [] direction due to three cooperative hydrogen bonds in the 'bay area' of the molecule. These chains are further connected by weak C-H...Br interactions, forming (010) molecular layers. The third direction primarily exhibits weak van der Waals interactions [].

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